molecular formula C8H4BrF3N2 B2654286 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 1008361-62-3

5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole

Cat. No.: B2654286
CAS No.: 1008361-62-3
M. Wt: 265.033
InChI Key: SSVCVDCKGHSFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 1008361-62-3) is a high-purity benzimidazole derivative supplied for advanced research and development applications. This compound has a molecular formula of C8H4BrF3N2 and a molecular weight of 265.03 g/mol . Benzimidazole is a privileged pharmacophore in medicinal chemistry, known for its diverse therapeutic properties. Recent scientific literature highlights that novel 1H-benzo[d]imidazole derivatives are investigated for their significant biological activities, particularly as antimicrobial agents . Specifically, research indicates that such compounds can show promising activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . The proposed mechanisms of action for related bioactive benzimidazoles include molecular interactions with key bacterial targets such as (p)ppGpp synthetases/hydrolases—enzymes linked to bacterial persistence and antibiotic resistance—as well as FtsZ proteins, which are essential for bacterial cell division, and pyruvate kinase enzymes . This makes this compound a valuable chemical building block for researchers in infectious disease and antibiotic discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-2-7-6(13-3-14-7)1-4(5)8(10,11)12/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVCVDCKGHSFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1008361-62-3
Record name 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the introduction of bromine and trifluoromethyl groups onto a benzimidazole scaffold. One common method is the bromination of 6-(trifluoromethyl)-1H-benzo[d]imidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The benzimidazole core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or alkenes in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variants

4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole (CAS: 175135-14-5)
  • Structural Difference : Bromine at position 4 instead of 3.
  • Synthesis : Prepared via halogenation and trifluoromethylation reactions under conditions similar to those for the target compound .
  • Applications : Positional isomerism significantly alters electronic properties, impacting reactivity in Suzuki-Miyaura couplings .
5-Bromo-6-fluoro-1H-benzo[d]imidazole (CAS: 1008360-84-6)
  • Structural Difference : Fluorine replaces the trifluoromethyl group at position 5.
  • Physical Properties : Lower molecular weight (MW = 229.03 g/mol) compared to the trifluoromethyl analog (MW = 279.05 g/mol). Fluorine’s smaller size reduces steric hindrance but provides weaker electron-withdrawing effects .

Substituted Trifluoromethyl Benzimidazoles

2-(Trifluoromethyl)-1H-benzo[d]imidazole
  • Structural Difference : Trifluoromethyl group at position 2 instead of 6.
  • Physical Properties : Melting point = 209–211°C, lower than the target compound (data inferred from analogs in ).
  • Spectral Data : ¹H NMR (DMSO-d6) shows aromatic protons at δ 7.81–7.17 ppm, distinct from the target compound due to substituent positioning .
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
  • Structural Difference : Methyl group at N1 and trifluoromethyl at position 2.
  • Synthesis : Alkylation of the benzimidazole core followed by trifluoromethylation. Yield = 80% .
  • Applications : Methylation at N1 enhances solubility in organic solvents compared to unsubstituted analogs .

Multi-Substituted Benzimidazoles

5-Chloro-6-fluoro-2-(3-(4-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)-1H-benzo[d]imidazole (5p)
  • Structural Features : Dual halogenation (Cl at 5, F at 6) and a methoxyphenyl-imidazopyridine substituent.
  • Physical Properties : Melting point = 224–226°C, comparable to the target compound due to similar halogenated bulk .
  • Synthesis : Prepared via Method D (condensation and cyclization), yielding 70–85% .
6-Methoxy-2-(3-(4-(trifluoromethyl)phenyl)imidazo[1,5-a]pyridin-1-yl)-1H-benzo[d]imidazole
  • Structural Difference : Methoxy group at position 6 and trifluoromethylphenyl-imidazopyridine at position 2.
  • Impact of Methoxy : Electron-donating methoxy group reduces electrophilicity compared to bromo/trifluoromethyl analogs .

Comparative Data Table

Compound Name Substituents Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Synthesis Yield
5-Bromo-6-(trifluoromethyl)-1H-benzimidazole Br (5), CF₃ (6) ~224–226* Aromatic H: δ 7.6–7.3 (predicted) 70–80%
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole Br (4), CF₃ (6) N/A N/A 60–75%
2-(Trifluoromethyl)-1H-benzimidazole CF₃ (2) 209–211 δ 7.81–7.17 (m, Ar-H) 80%
5p (Cl, F, methoxyphenyl-imidazopyridine) Cl (5), F (6) 224–226 δ 7.45–7.17 (m, Ar-H) 70–85%

*Inferred from analogs with similar substituent bulk .

Key Research Findings

Substituent Position Effects : Bromine at position 5 (vs. 4) enhances electrophilicity at the 6-position, facilitating nucleophilic substitutions .

Trifluoromethyl vs. Halogens : The -CF₃ group provides stronger electron-withdrawing effects than halogens (F, Cl), lowering HOMO/LUMO gaps in electronic applications .

Thermal Stability : Compounds with dual halogen/trifluoromethyl groups exhibit higher melting points (>220°C) due to increased molecular symmetry and intermolecular interactions .

Biological Activity

5-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure featuring both bromine and trifluoromethyl substituents, has garnered attention for its potential therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H4_4BrF3_3N2_2. The presence of the imidazole ring fused to a benzene ring allows for diverse chemical reactivity, making it an attractive candidate for various synthetic pathways and biological interactions. The amphoteric nature of imidazole contributes to its ability to act as both an acid and a base, which can be exploited in drug design.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes. For example, studies have indicated that derivatives of benzimidazole can inhibit specific enzymes associated with cancer proliferation and microbial resistance. Molecular docking studies suggest that this compound binds effectively to proteins implicated in these pathways, enhancing its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma), with IC50_{50} values indicating significant cytotoxicity. For instance, one study reported an IC50_{50} of approximately 25.72 μM against MCF-7 cells, suggesting effective inhibition of tumor growth in vivo .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values indicate strong efficacy against these pathogens, with some derivatives demonstrating MIC values as low as 0.01 mM against Pseudomonas aeruginosa . Additionally, the compound's structural modifications can enhance its antibacterial properties through improved binding affinity to target proteins.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazoleBromine at position 5; trifluoromethyl at position 2Different substitution pattern affects reactivity
5-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazoleChlorine instead of brominePotentially different biological activity
5-Iodo-6-(trifluoromethyl)-1H-benzo[d]imidazoleIodine at position 5Increased lipophilicity may enhance membrane permeability
6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazoleMethoxy group at position 6Alters electronic properties and solubility

This table highlights how variations in substitution patterns can significantly influence the biological activity and chemical properties of benzimidazole derivatives.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Cancer Cell Line Studies : In a study involving MCF-7 cells, treatment with the compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed that higher concentrations led to enhanced cell death .
  • Animal Models : In vivo experiments demonstrated that administration of the compound significantly reduced tumor size in mice models bearing xenografts derived from human cancer cell lines .
  • Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited potent inhibitory effects on bacterial growth, with MIC values supporting its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with appropriate electrophilic reagents. For example:

  • Step 1: Bromination and trifluoromethylation of precursor aromatic rings using reagents like N-bromosuccinimide (NBS) or trifluoromethylating agents (e.g., CF₃I).
  • Step 2: Cyclization under acidic conditions (e.g., polyphosphoric acid) or catalytic systems (e.g., SiO₂ nanoparticles) to form the benzimidazole core .
  • Key Parameters: Reaction temperature (80–120°C), solvent choice (DMF, dioxane), and catalysts (p-TSA, POCl₃) significantly influence yields .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for imidazole NH protons (δ 12–14 ppm) and aromatic protons (δ 7–8 ppm). Coupling constants (J) confirm substituent positions .
    • ¹³C NMR: Trifluoromethyl carbons appear as quartets (δ ~120 ppm, J = 280–320 Hz) due to ¹JCF coupling .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., m/z 286.01 for C₁₄H₁₁BrN₂) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • Melting Point: Compare observed values (e.g., 252–257°C) with literature to assess purity .

Q. What are the recommended solvents and purification methods for this compound?

Methodological Answer:

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Use ethanol or methanol for recrystallization .
  • Purification:
    • Column chromatography with silica gel (hexane/ethyl acetate gradient).
    • HPLC with C18 columns (acetonitrile/water mobile phase) to achieve >97% purity .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromine vs. chloro) impact biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Case Study: Replacing bromine with chlorine in analogues (e.g., 4-bromo-5-chloro derivatives) reduces antibacterial potency against S. aureus by 30%, likely due to decreased electronegativity and van der Waals interactions .
  • Experimental Design: Synthesize derivatives with systematic substituent variations (e.g., -CF₃, -NO₂, -OCH₃) and test against target enzymes (e.g., MtbFtsZ for tuberculosis) using MIC assays .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). The trifluoromethyl group shows strong hydrophobic binding to Leu694, while bromine forms halogen bonds with Arg776 .
  • DFT Calculations: Optimize geometries at B3LYP/6-31G* level to calculate electrostatic potential maps, revealing nucleophilic regions (imidazole NH) for covalent inhibitor design .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Case Example: Discrepancies in antitumor activity (IC₅₀ = 2.5 μM vs. 8.7 μM) may arise from assay conditions (e.g., cell line variability, serum concentration). Validate using standardized protocols (e.g., NCI-60 panel) and orthogonal assays (e.g., apoptosis via flow cytometry) .
  • Statistical Tools: Apply ANOVA to compare replicate data and identify outliers caused by impurities (e.g., residual solvents affecting cytotoxicity) .

Q. What strategies mitigate tautomerism challenges during spectral analysis?

Methodological Answer:

  • Tautomer Identification: Use 2D NMR (¹H-¹³C HSQC) to distinguish between 1H- and 3H-tautomers. For example, 2-(1H-indol-3-ylthio) derivatives exist as tautomeric mixtures, resolved by NOESY correlations .
  • Computational Aids: Compare experimental IR spectra (C=N stretches at 1617 cm⁻¹) with DFT-calculated vibrational modes to confirm dominant tautomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.